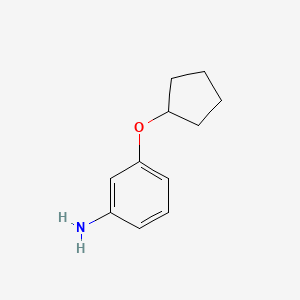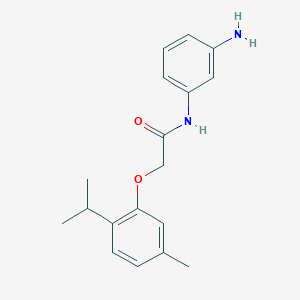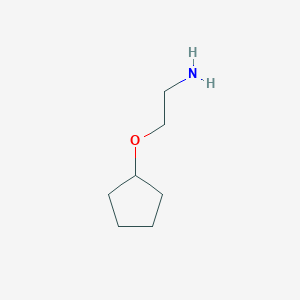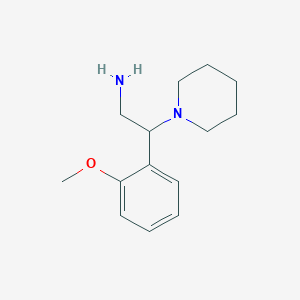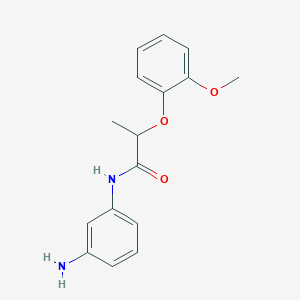
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antioxidant and Anticancer Activity Analysis
The research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has shown promising results in terms of antioxidant and anticancer activities. These derivatives, which include a variety of moieties such as semicarbazide and thiosemicarbazide, have been synthesized and their molecular structures confirmed through spectroscopy and mass spectrometry. Notably, certain compounds exhibited antioxidant activity surpassing that of ascorbic acid, and displayed cytotoxic effects against human glioblastoma and breast cancer cell lines, with one compound being particularly potent against glioblastoma U-87 cells .
Synthesis and Structure-Activity Relationship of Isoxazole Derivatives
Isoxazole derivatives have been synthesized and evaluated for their muscle relaxant and anticonvulsant activities. The study focused on N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, identifying compounds with high potency. One derivative, in particular, showed selective muscle relaxant and anticonvulsant activities. The research also explored the structure-activity relationship, revealing a correlation between hydrophobicity and muscle relaxant activity .
Synthesis and Biological Activity of a Halogenated Hydrocarbon Amination Product
A halogenated hydrocarbon amination reaction led to the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide. The compound's structure was confirmed through various analytical methods and X-ray diffraction. The crystal structure analysis revealed weak hydrogen bonds contributing to a three-dimensional structure. Additionally, the compound showed anti-Mycobacterium phlei activity, indicating potential biological applications .
Synthesis and Characterization of N-(p-Hydroxyphenyl)methacrylamide
N-(p-Hydroxyphenyl)methacrylamide was synthesized with a high yield by reacting methacryloyl chloride with p-aminophenol. The study discussed the separation and purification methods and explored the factors influencing the synthesis. The final product was characterized and verified through FT-IR, NMR, MS spectra, and elemental analysis, ensuring the accuracy of the synthesis process .
Applications De Recherche Scientifique
Antimicrobial Activity
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives have been studied for their potential as antimicrobial agents. For instance, certain derivatives demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Chymotrypsin Inhibitory Activity
Derivatives of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide have shown chymotrypsin inhibitory activity. This was observed in compounds isolated from Jolyna laminarioides, which also exhibited activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Prostate Cancer Imaging
In the field of medical imaging, N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives have been used in the synthesis of radioligands for positron emission tomography (PET), specifically targeting the androgen receptor for prostate cancer imaging (Gao et al., 2011).
Antioxidant and Anticancer Activity
Some derivatives have been explored for their antioxidant and anticancer properties. They exhibited significant activity against certain cancer cell lines, indicating potential use in cancer treatment (Tumosienė et al., 2020).
Muscle Relaxant and Anticonvulsant Activities
There is research on the muscle relaxant and anticonvulsant activities of N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives, which could be relevant for the development of new therapeutic agents (Tatee et al., 1986).
Pharmacokinetics and Metabolism
Studies have been conducted on the pharmacokinetics and metabolism of selective androgen receptor modulators, including N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide derivatives, in preclinical models. This research is crucial for understanding the properties of these compounds in the context of androgen-dependent diseases (Wu et al., 2006).
Antimalarial Potency
Derivatives have also been identified with promising activity against Plasmodium falciparum, suggesting potential applications in antimalarial treatments (Norcross et al., 2019).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(2-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(21-15-9-4-3-8-14(15)20-2)16(19)18-13-7-5-6-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGRQBTZQHVUJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

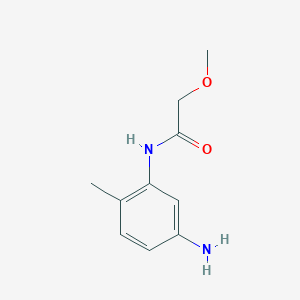
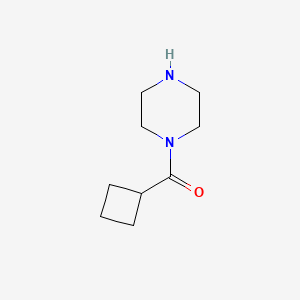
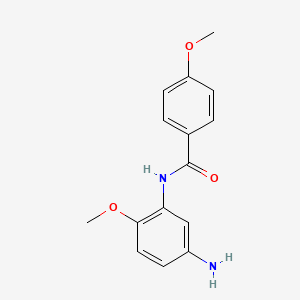
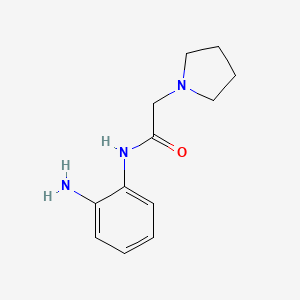
![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1355862.png)
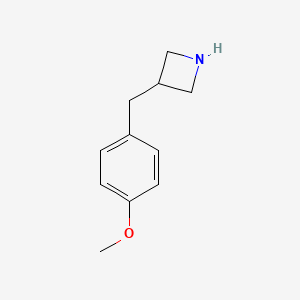
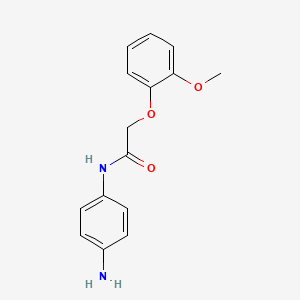
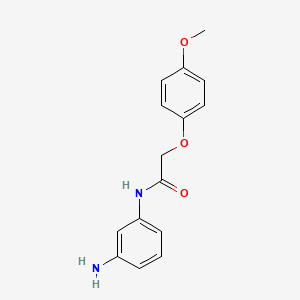
![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)
![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)
